molecular formula C23H20N2O2 B4643491 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide

Cat. No.: B4643491
M. Wt: 356.4 g/mol
InChI Key: QDJRNAPXOSIWLA-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide, typically involves the use of 2-aminophenol as a precursor. The reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, has been reported . The specific synthetic route for this compound would involve the appropriate selection of these reagents and conditions to achieve the desired product.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and eco-friendly pathways is becoming increasingly popular in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoxazole ring may lead to the formation of benzoxazole-2,3-dione, while reduction may yield benzoxazole-2-amine .

Scientific Research Applications

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes, such as Rho-kinase and amyloidogenesis, which are involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide can be compared with other similar benzoxazole derivatives, such as:

These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-7-13-21-20(15-16)25-23(27-21)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-7,9-13,15H,8,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJRNAPXOSIWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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